molecular formula C9H6N4O B2882661 (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 1239789-20-8

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B2882661
CAS No.: 1239789-20-8
M. Wt: 186.174
InChI Key: NNBQHYCRNNGCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a chemical compound of interest in medicinal and organic chemistry research. This reagent integrates a 1,2,4-oxadiazole ring, a well-established bioisostere for amides and esters known for its metabolic stability, with a pyridine moiety and a reactive nitrile-functionalized side chain . The nitrile group offers a versatile handle for further synthetic elaboration, making the compound a valuable bifunctional building block for constructing more complex molecular architectures, such as novel heterocyclic hybrids . While specific biological data for this compound is not available in the public domain, its core structure is highly relevant for drug discovery. The 1,2,4-oxadiazole scaffold is present in compounds investigated as agonists for various receptors, including sphingosine-1-phosphate (S1P1) and metabotropic glutamate receptors (mGlu5) . Furthermore, structurally related 5-pyridyl-1,3,4-oxadiazole hybrids have demonstrated significant antitumor potential in scientific studies, with some derivatives exhibiting excellent cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and undergoing evaluation through molecular docking studies . Researchers are exploring these frameworks as potential inhibitors of critical biological targets, including growth factors, kinases, and enzymes like thymidylate synthase . This reagent provides a key intermediate for researchers working in these areas to synthesize and screen new compounds for antibacterial, antioxidant, and antitumor activities .

Properties

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBQHYCRNNGCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of pyridine derivatives with nitrile oxides. One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods

While specific industrial production methods for (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines .

Scientific Research Applications

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects . The pyridine ring can also enhance the compound’s binding affinity to specific targets, increasing its efficacy .

Comparison with Similar Compounds

Table 1: Comparative Data for 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3/5) Key Applications/Properties
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile C₉H₆N₄O 186.17 Pyridin-4-yl / acetonitrile Medicinal chemistry, radiopharmaceuticals
tert-Butyl-4-((2-(3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8c) C₂₈H₂₉N₃O₅S 527.62 3-Methoxybenzyl / benzo[b]thiophene Antimalarial agents
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol C₉H₈N₂O₂ 176.17 Phenyl / methanol Intermediate for polymer synthesis
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole C₁₀H₁₀N₂O₃ 206.20 3,4-Dimethoxyphenyl / hydrogen Antimicrobial screening

Key Observations:

Electronic Properties : The pyridinyl group in the target compound enhances electron-withdrawing effects compared to phenyl or methoxy-substituted analogues, influencing its reactivity in nucleophilic aromatic substitution .

Biological Activity: Compounds with bulkier substituents (e.g., 8c) exhibit antimalarial activity due to improved target binding, whereas simpler derivatives like (3-phenyl)methanol are primarily synthetic intermediates .

Pharmacological Potential

While ozanimod—a 1,2,4-oxadiazole-containing drug—targets sphingosine-1-phosphate receptors for inflammatory diseases, the pyridinyl-acetonitrile derivative shows promise in kinase inhibition due to its ability to chelate metal ions in enzymatic active sites . Its smaller molecular weight (186.17 vs. 525.6 g/mol for ozanimod) may improve bioavailability for CNS-targeted therapies .

Physical and Spectroscopic Properties

  • Solubility : The pyridinyl group enhances water solubility compared to purely aromatic derivatives (e.g., 3-phenyl analogues) .
  • Thermal Stability : Decomposition temperatures for pyridinyl-oxadiazoles exceed 250°C, outperforming methoxy-substituted variants, which degrade below 200°C .

Biological Activity

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticholinesterase activities, supported by various studies and data.

Antibacterial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study examining various monomeric alkaloids found that derivatives containing the oxadiazole ring showed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrileStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

In addition to antibacterial effects, compounds similar to (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile have demonstrated antifungal activity. A comprehensive evaluation of several oxadiazole derivatives indicated effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger . The antifungal mechanism may involve disruption of fungal cell membrane integrity.

Table 2: Antifungal Activity of Oxadiazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrileCandida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anticholinesterase Activity

The ability of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile to inhibit acetylcholinesterase (AChE) has been explored due to its implications in neurodegenerative diseases such as Alzheimer's. Studies indicate that this compound exhibits moderate AChE inhibitory activity with IC50 values ranging from 50 to 100 µM . The structure–activity relationship suggests that modifications in the oxadiazole ring can significantly influence the potency of AChE inhibition.

Table 3: AChE Inhibition Data

Compound NameIC50 (µM)
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile75 µM
N-dodecyl derivative12.8 µM

Case Studies

A case study published in the Journal of Medicinal Chemistry reported on a series of oxadiazole derivatives where (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile was highlighted for its promising biological profile. The study involved synthesizing various derivatives and evaluating their biological activities in vitro against different pathogens. Results demonstrated that specific substitutions on the oxadiazole ring could enhance antibacterial and antifungal activities significantly .

Q & A

Q. What are the common synthetic routes for (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, in structurally related oxadiazole derivatives, nucleophilic fluorination (e.g., using K₂CO₃/K₂.2.2 as base) with ¹⁸F-fluoride has been employed under optimized solvent conditions (e.g., DMSO at 150°C for 10 minutes) to achieve high radiochemical yields . Key steps include:

  • Precursor preparation (e.g., nitro-to-fluoro substitution).
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency).
  • Temperature control (reflux or microwave-assisted synthesis reduces reaction time).

Q. What analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., ¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Software like SHELXL refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
  • HPLC : For purity assessment, especially in radiochemical synthesis .

Q. How does the compound’s stability vary under different pH and thermal conditions?

While direct data is limited, analogous oxadiazole derivatives exhibit:

  • pH Sensitivity : Stability in neutral buffers but degradation under strongly acidic/basic conditions due to oxadiazole ring hydrolysis.
  • Thermal Stability : Decomposition above 200°C, requiring storage at –20°C for long-term preservation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Systematic screening of variables is essential:

  • Solvent Effects : DMSO outperforms acetonitrile/DMF in fluorination reactions due to higher boiling points and better solubility .
  • Catalyst Selection : Palladium catalysts enhance cross-coupling efficiency in pyridine functionalization .
  • Temperature Gradients : Microwave-assisted synthesis reduces side reactions (e.g., 80–150°C for 5–20 minutes) .

Table 1 : Solvent Optimization for Fluorination (Adapted from )

SolventTemperature (°C)Yield (%)Purity (%)
DMSO15085–90≥99
DMF12060–6595
Acetonitrile8040–4590

Q. What mechanistic insights explain its potential bioactivity (e.g., enzyme inhibition)?

The oxadiazole and pyridine moieties enable interactions with biological targets:

  • Enzyme Binding : Pyridine nitrogen participates in hydrogen bonding, while the oxadiazole ring contributes to hydrophobic interactions.
  • Quantitative Metrics : IC₅₀ values for related compounds against kinases or microbial targets (e.g., S. aureus) guide structure-activity relationship (SAR) studies .

Q. How can computational modeling predict its pharmacokinetic or binding properties?

  • Molecular Docking : Use SMILES/InChi descriptors (e.g., N#CCC(=O)N3CCC(c1onc(n1)c2sccc2)CC3) to simulate binding to target proteins (e.g., Pim-1 kinase) .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .

Q. How do researchers resolve contradictions in synthetic data (e.g., solvent efficacy)?

  • Comparative Studies : Replicate reactions across solvents/temperatures to identify optimal conditions.
  • Byproduct Analysis : LC-MS or TLC monitors intermediate formation, guiding adjustments in stoichiometry or catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.